molecular formula C14H13NO3 B604353 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 141945-41-7

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B604353
CAS No.: 141945-41-7
M. Wt: 243.26g/mol
InChI Key: LKQXMOXGXKOHCB-UHFFFAOYSA-N
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Description

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex heterocyclic compound that belongs to the class of pyridoquinolines This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a fused pyridoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate acetylated precursor with a hydroxy-substituted pyridoquinoline derivative. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Biological Activity

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS No. 141945-41-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO3. The compound features a pyridoquinoline core with an acetyl and a hydroxyl group that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 cell line panel.

Key Findings:

  • Cell Growth Inhibition: The compound demonstrated significant growth inhibition across several cancer types. For instance, it showed a strong correlation with known anticancer agents in the COMPARE analysis (Pearson Correlation Coefficient (PCC) values ranged from 0.72 to 0.87) .
Cell LineGI50 (µM)Mechanism of Action
A5492.5NQO1 inhibition
MCF71.8TrxR inhibition
HeLa3.0Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of key enzymes involved in cancer metabolism.

Inhibition Studies:

  • Thioredoxin Reductase (TrxR): It was found to be a reversible inhibitor of TrxR with an IC50 value of approximately 0.78 µM .
  • NAD(P)H:quinone oxidoreductase 1 (NQO1): The compound exhibited moderate inhibition of NQO1, which is crucial for cellular redox balance and has implications in cancer therapy .

Study 1: Mechanistic Insights

A study published in Molecules reported that the compound's anticancer activity is linked to its ability to induce oxidative stress in cancer cells, leading to apoptosis . This was demonstrated through assays measuring reactive oxygen species (ROS) levels and subsequent cell death.

Study 2: Structure-Activity Relationship

Research focusing on structural modifications of the pyridoquinoline scaffold revealed that variations in the acetyl and hydroxyl groups significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced potency against TrxR .

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXMOXGXKOHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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